molecular formula C8H9NO B1294891 1-(Pyridin-2-Yl)Propan-2-One CAS No. 6302-02-9

1-(Pyridin-2-Yl)Propan-2-One

Cat. No. B1294891
CAS RN: 6302-02-9
M. Wt: 135.16 g/mol
InChI Key: TZTXTIBZSSSFDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07358376B2

Procedure details

2-Picoline (2 g) was dissolved in tetrahydrofuran (30 ml) and the solution was cooled to −75° C. Butyl lithium (14.73 ml. of a 1.6M-solution in hexane) was added dropwise and the mixture stirred for 2 h. Dimethylacetamide (1.87 ml) was then added dropwise and the reaction was allowed to warm up to room temperature and stirring was continued for a further 2 h. Water (8.6 ml) and 36% hydrochloric acid (1.3 ml) were added and after stirring for another 30 minutes, ethyl acetate was added. The separated solvent phase was washed with brine and then dried (MgSO4). On evaporation an oil was obtained and used without further purification.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.87 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
1.3 mL
Type
reactant
Reaction Step Six
Name
Quantity
8.6 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH3:7].C([Li])CCC.[CH3:13][C:14](N(C)C)=[O:15].Cl>O1CCCC1.CCCCCC.C(OCC)(=O)C.O>[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH2:7][C:14](=[O:15])[CH3:13]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
N1=C(C=CC=C1)C
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
1.87 mL
Type
reactant
Smiles
CC(=O)N(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Six
Name
Quantity
1.3 mL
Type
reactant
Smiles
Cl
Name
Quantity
8.6 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-75 °C
Stirring
Type
CUSTOM
Details
the mixture stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm up to room temperature
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for a further 2 h
Duration
2 h
STIRRING
Type
STIRRING
Details
after stirring for another 30 minutes
Duration
30 min
WASH
Type
WASH
Details
The separated solvent phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
On evaporation an oil
CUSTOM
Type
CUSTOM
Details
was obtained
CUSTOM
Type
CUSTOM
Details
used without further purification

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
N1=C(C=CC=C1)CC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.